molecular formula C6H10NO4- B062254 (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride CAS No. 160806-12-2

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride

Katalognummer: B062254
CAS-Nummer: 160806-12-2
Molekulargewicht: 160.15 g/mol
InChI-Schlüssel: KRKRAOXTGDJWNI-IMJSIDKUSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and is used in scientific research for its unique properties. This compound is particularly interesting due to its stereochemistry, which can influence its reactivity and interactions in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride typically involves the use of commercially available starting materials. One common method includes the diastereoselective synthesis from (2S,4S)-4-hydroxyproline . The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions can include various derivatives of this compound, such as its oxidized or reduced forms, which can have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a substrate for enzymes, influencing metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride include other chiral amino acids and their derivatives, such as (2S,4S)-4-hydroxyproline and (2S,4S)-4-methylproline .

Uniqueness

What sets this compound apart is its specific stereochemistry, which can influence its reactivity and interactions in biological systems. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Eigenschaften

CAS-Nummer

160806-12-2

Molekularformel

C6H10NO4-

Molekulargewicht

160.15 g/mol

IUPAC-Name

(2S,4S)-2-azaniumyl-4-methylpentanedioate

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4-/m0/s1

InChI-Schlüssel

KRKRAOXTGDJWNI-IMJSIDKUSA-M

SMILES

CC(CC(C(=O)O)N)C(=O)O.Cl

Isomerische SMILES

C[C@@H](C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-]

Kanonische SMILES

CC(CC(C(=O)[O-])[NH3+])C(=O)[O-]

Synonyme

(2S,4S)-4-Methylglutamic acid hydrochloride,98%

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.